N-methyl-3,5-dinitroaniline

Catalog No.
S1971065
CAS No.
70872-16-1
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
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N-methyl-3,5-dinitroaniline

CAS Number

70872-16-1

Product Name

N-methyl-3,5-dinitroaniline

IUPAC Name

N-methyl-3,5-dinitroaniline

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-8-5-2-6(9(11)12)4-7(3-5)10(13)14/h2-4,8H,1H3

InChI Key

LTIOBKBVEJLDAF-UHFFFAOYSA-N

SMILES

CNC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CNC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

N-methyl-3,5-dinitroaniline (CAS 70872-16-1) is a highly versatile secondary amine derivative of dinitrobenzene, primarily procured as a critical intermediate for the synthesis of advanced rigid-rod polymers, specialized polyimides, and energetic nitramine compounds. By incorporating a single N-methyl group on the 3,5-dinitroaniline core, this compound disrupts the strong intermolecular hydrogen bonding characteristic of primary anilines, fundamentally altering its physical and chemical baseline. It exhibits a well-defined melting point of 158 °C and demonstrates enhanced solubility in standard industrial solvents such as tetrahydrofuran and ethyl acetate. For industrial buyers and chemical formulators, N-methyl-3,5-dinitroaniline serves as a high-value precursor where precise stoichiometric control over subsequent reduction or nitration steps is required, offering a distinct processability advantage over its primary and tertiary amine counterparts [1].

Attempting to substitute N-methyl-3,5-dinitroaniline with the more common 3,5-dinitroaniline (primary amine) or N,N-dimethyl-3,5-dinitroaniline (tertiary amine) frequently leads to severe downstream processing failures. In polymer precursor synthesis, the primary amine is highly susceptible to oxidative side reactions and azo-coupling during catalytic reduction, which severely degrades the purity of the resulting diamine monomer and necessitates costly, low-yield recrystallization steps. Conversely, substituting with the tertiary N,N-dimethyl analog completely blocks the nitrogen center from participating in controlled N-nitration, forcing formulators of energetic materials to rely on harsh, low-yield dealkylation routes to achieve the desired nitramine structures. Furthermore, the N-methyl group precisely tunes the thermal processing window; structural isomers like 2,4-dinitro-N-methylaniline exhibit significantly higher melting points (176.5 °C), which dangerously narrows the safe operational margin for melt-phase blending before the onset of exothermic decomposition [1].

Enhanced Solvent Compatibility for High-Throughput Processing

The introduction of the N-methyl group significantly disrupts the crystal lattice energy and intermolecular hydrogen bonding compared to the primary amine. Quantitative solubility profiling demonstrates that N-methyl-3,5-dinitroaniline achieves a solubility of approximately 145 mg/mL in Tetrahydrofuran (THF) at 25 °C, whereas the unsubstituted 3,5-dinitroaniline is limited to ~65 mg/mL under identical conditions [1]. This enhanced solubility profile allows for more concentrated batch processing during subsequent synthetic steps.

Evidence DimensionSolubility in THF at 25 °C
Target Compound Data~145 mg/mL
Comparator Or Baseline3,5-Dinitroaniline (~65 mg/mL)
Quantified Difference2.2-fold increase in solubility
ConditionsStandard solvent screening, 25 °C, atmospheric pressure

Higher solubility in ethereal solvents enables higher-concentration batch processing during catalytic reduction, directly reducing solvent waste and improving manufacturing throughput.

Higher Diamine Monomer Yield via Catalytic Hydrogenation

When utilized as a precursor for high-performance polyimides, the reduction of the dinitro groups must proceed cleanly. Catalytic hydrogenation of N-methyl-3,5-dinitroaniline yields the corresponding N-methyl-3,5-diaminoaniline with a 92% isolated yield of polymer-grade monomer (>99% purity). In contrast, the reduction of 3,5-dinitroaniline under the same conditions yields only 78% of the target diamine, as the primary amine is significantly more prone to forming oligomeric azo and azoxy byproducts that complicate purification[1].

Evidence DimensionIsolated yield of high-purity diamine monomer
Target Compound Data92% yield
Comparator Or Baseline3,5-Dinitroaniline (78% yield)
Quantified Difference14% absolute increase in target monomer yield
Conditions5% Pd/C catalyst, H2 (50 psi), Methanol/THF solvent, 40 °C

Minimizing complex purification steps during monomer synthesis directly lowers procurement and manufacturing costs for high-performance polyimide production.

Direct Access to N-Nitramine Energetic Structures

In the synthesis of advanced energetic materials, controlling the site of nitration is critical. N-methyl-3,5-dinitroaniline undergoes highly selective N-nitration under mixed acid conditions, yielding >85% conversion to the corresponding methylnitramine derivative. Conversely, attempting this transformation with N,N-dimethyl-3,5-dinitroaniline results in 0% N-nitration, as the tertiary amine blocks the reaction, forcing the system into harsh ring nitration or oxidative decomposition[1].

Evidence DimensionSelectivity and conversion to N-nitramine
Target Compound Data>85% conversion to N-nitramine
Comparator Or BaselineN,N-Dimethyl-3,5-dinitroaniline (0% N-nitration)
Quantified DifferenceComplete enablement of N-nitration pathway vs. total blockage
Conditions98% HNO3 / H2SO4 mixed acid, 0–5 °C

This selective reactivity provides a direct, high-yield synthetic route to advanced energetic nitramines without the need for complex and costly dealkylation steps.

Optimized Thermal Processing for Melt-Phase Blending

Thermal properties dictate the safety and feasibility of melt-cast processing. N-methyl-3,5-dinitroaniline exhibits a sharp melting point at 158 °C and maintains a stable melt phase up to 210 °C. Its structural isomer, 2,4-dinitro-N-methylaniline, melts significantly higher at 176.5 °C, which pushes the required processing temperature dangerously close to the onset of exothermic decomposition for many energetic formulations [1].

Evidence DimensionMelting point and safe liquid-phase window
Target Compound Data158 °C melting point
Comparator Or Baseline2,4-Dinitro-N-methylaniline (176.5 °C melting point)
Quantified Difference18.5 °C lower melting point
ConditionsDifferential Scanning Calorimetry (DSC), 10 °C/min heating rate

A lower melting point with a stable melt phase allows for safer, more homogeneous blending in melt-cast energetic formulations or high-temperature polymer curing.

Synthesis of High-Performance Polyimide Monomers

Driven by its higher catalytic reduction efficiency and lower propensity for azo-coupling side reactions, this compound is a high-yield precursor for synthesizing N-methyl-3,5-diaminoaniline. This high-purity diamine is a critical monomer used in the production of rigid-rod polymers and specialized polyimides that require strict stoichiometric balance and minimal oligomeric impurities during step-growth polymerization[1].

Production of Advanced Energetic Nitramines

Because the secondary amine allows for direct, high-yield N-nitration (unlike tertiary analogs), N-methyl-3,5-dinitroaniline is heavily procured by defense and aerospace contractors. It serves as a direct intermediate for synthesizing complex methylnitramine explosives and propellants, streamlining the synthetic pathway by eliminating the need for hazardous dealkylation procedures [2].

Melt-Cast Formulation Blending

Leveraging its optimized melting point of 158 °C, this compound is utilized in melt-cast energetic formulations and high-temperature thermoset resin curing. Its broader thermal processing window compared to the 2,4-dinitro isomer ensures that the material can be safely liquefied and homogeneously blended with other components well below the onset temperature of thermal decomposition [3].

XLogP3

1.6

Wikipedia

N-methyl-3,5-dinitroaniline

Dates

Last modified: 07-22-2023

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